molecular formula C6H8BrN3O2 B6143958 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 1171078-69-5

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No. B6143958
CAS RN: 1171078-69-5
M. Wt: 234.05 g/mol
InChI Key: BMDJLPXKMXWYRE-UHFFFAOYSA-N
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Description

“3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” is a compound with the IUPAC name 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid . It has a molecular weight of 219.04 .


Molecular Structure Analysis

The molecular structure of “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” can be represented by the InChI code 1S/C6H7BrN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .

Synthesis of New Drugs

The nitrogen-based hetero-aromatic ring structure of pyrazoles represents a remarkable scaffold for the synthesis and development of many new promising drugs . The unique structure of “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” can be utilized in the synthesis of new drugs with potential biological and pharmacological activities .

Antioxidant Activities

Pyrazolines and their derivatives, including “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid”, have been reported to possess antioxidant activities . These compounds can help in neutralizing the harmful effects of free radicals and reactive oxygen species (ROS), thereby preventing oxidative stress-related diseases .

Antitumor Activities

Some pyrazolines and their derivatives have been reported to possess antitumor activities . Therefore, “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” could potentially be used in the development of new antitumor drugs .

Neurotoxicity Studies

The newly synthesized pyrazoline derivative “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” has been used in neurotoxicity studies . It has been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .

Behavioral Studies

The effects of “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” on behavioral parameters and swimming potential have been studied . This compound has been found to cause dramatic behavioral changes and body movement impairment .

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral . It is recommended to handle it with care and follow safety guidelines .

Future Directions

The compound “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” and similar compounds could be further studied for their potential pharmacological effects. For instance, imidazole and pyrazole derivatives have shown a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” could be a potential candidate for further pharmacological studies.

properties

IUPAC Name

3-(3-amino-4-bromopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDJLPXKMXWYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid

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